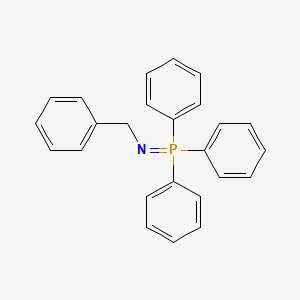

(Benzylimino)(triphenyl)-lambda~5~-phosphane

Description

Table 1: Structural Parameters of (Benzylimino)(triphenyl)-λ⁵-phosphane

| Parameter | Value | Source |

|---|---|---|

| P=N Bond Length | 1.60 Å | |

| N-P-C$$_{\text{aryl}}$$ Angle | 102° | |

| Crystallographic System | Monoclinic | |

| Space Group | $$P2_1/c$$ |

The electronic structure of (benzylimino)(triphenyl)-λ⁵-phosphane has been probed via $$^{31}\text{P}$$ NMR spectroscopy, which reveals a deshielded phosphorus nucleus ($$\delta \approx +25$$ ppm) due to the electron-withdrawing imino group. This contrasts with triphenylphosphine ($$\delta \approx -5$$ ppm), underscoring the profound electronic reorganization upon P=N bond formation.

In coordination chemistry, this compound acts as a $$\kappa^1$$-ligand, binding metals through the lone pair on the imino nitrogen. This mode of interaction has been leveraged to synthesize catalytically active complexes for C–H activation and enantioselective transformations. The rigidity of the P=N bond also imparts thermal stability, enabling its use in high-temperature applications such as polymer modification.

Properties

CAS No. |

52826-45-6 |

|---|---|

Molecular Formula |

C25H22NP |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

benzylimino(triphenyl)-λ5-phosphane |

InChI |

InChI=1S/C25H22NP/c1-5-13-22(14-6-1)21-26-27(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |

InChI Key |

LJVKTMWBWPOZKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Direct Condensation of Triphenylphosphine with Benzyl Imines or Derivatives

One common approach involves reacting triphenylphosphine with benzyl-based imine precursors or benzyl halides under conditions that promote formation of the P=N bond.

- Microwave-Assisted Synthesis of Benzyltriphenylphosphonium Salts :

Although this method is primarily for phosphonium salts, it is relevant as a precursor step. Triphenylphosphine reacts with benzyl bromide in tetrahydrofuran (THF) under microwave irradiation at 60 °C for 30 minutes, yielding benzyltriphenylphosphonium bromide salts in 87-98% yields. This reaction is efficient, rapid, and scalable, providing a key intermediate for further transformations toward imino-phosphorus compounds.

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | THF | 87-98 |

| Temperature | 60 °C | |

| Time | 30 min | |

| Microwave Power | 800 W |

This approach is advantageous due to its simplicity and high yield, serving as a foundation for subsequent imination steps.

Imination of Triphenylphosphine Derivatives

Following the formation of phosphonium salts, imination can be achieved by reaction with amines or imine-forming reagents. The imino group (–N=CH–) is introduced via condensation of benzylamines or benzyl imines with phosphorus centers.

- Use of 2-Aminophenyl(phenyl)phosphine as a Stable Intermediate :

Research on related phosphorus-nitrogen heterocycles indicates that 2-aminophenyl(phenyl)phosphine is a highly stable intermediate that can be used to introduce phosphorus-nitrogen bonds effectively. This compound can be cyclized to form five-membered rings containing phosphorus and nitrogen, suggesting that similar strategies could be adapted for benzylimino substitution on triphenylphosphane.

Desilylation and Anionic Phosphorus Species Formation

Another method involves the desilylation of bis(silyl)methyl-substituted phosphaalkenes to generate bis(methylene)-lambda⁵-phosphane anions, which are phosphorus-centered heteroallene-type molecules. While this is a more specialized approach, it demonstrates the versatility of phosphorus chemistry in generating λ⁵-phosphane species with imino-like substituents.

Comparative Analysis of Preparation Methods

Full Research Findings Summary

Microwave Irradiation Method :

This method optimizes the synthesis of benzyltriphenylphosphonium salts, which are precursors to imino-phosphorus compounds. Microwave irradiation dramatically reduces reaction time from hours or days to 30 minutes with yields up to 98%. THF is the solvent of choice due to its dielectric properties facilitating microwave absorption.Stable Intermediate Approach :

The use of 2-aminophenyl(phenyl)phosphine as a key intermediate allows for safer and more practical synthesis of phosphorus-nitrogen heterocycles, including benzylimino derivatives. This method avoids highly toxic and pyrophoric reagents and achieves yields up to 97% for cyclized products.Anionic Phosphorus Species Formation : Desilylation methods produce bis(methylene)-lambda⁵-phosphane anions, providing insight into the bonding and electronic structure of phosphorus-centered heteroallenes. This approach is more exploratory but expands the toolkit for synthesizing λ⁵-phosphane compounds with imino groups.

Chemical Reactions Analysis

Types of Reactions

(Benzylimino)(triphenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary phosphines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted phosphines, depending on the type of reaction and the reagents used .

Scientific Research Applications

(Benzylimino)(triphenyl)-lambda~5~-phosphane has several scientific research applications, including:

Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with various metal ions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with biological molecules.

Industry: The compound is used in the synthesis of advanced materials and as a reagent in organic synthesis

Mechanism of Action

The mechanism of action of (Benzylimino)(triphenyl)-lambda~5~-phosphane involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, leading to specific biological effects. The pathways involved in these interactions are often related to the modulation of enzyme activity or the inhibition of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar λ⁵-Phosphane Compounds

Structural and Physical Properties

The following table summarizes key properties of (benzylimino)(triphenyl)-λ⁵-phosphane and structurally related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|---|---|

| (Benzylimino)(triphenyl)-λ⁵-phosphane | 16721-45-2 | C₂₅H₂₁P | 352.41 | 1.14 | 517.4 | Benzylimino, three phenyl |

| (Cycloheptylimino)(triphenyl)-λ⁵-phosphane | 85903-66-8 | C₂₅H₂₈NP | 373.47 | 1.07 | 515.7 | Cycloheptylimino, three phenyl |

| Triphenyl[(trimethylsilyl)imino]-λ⁵-phosphane | — | C₂₁H₂₄NPSi | 357.46 | — | — | Trimethylsilylimino, three phenyl |

| Diiodo(triphenyl)-λ⁵-phosphane | 6396-07-2 | C₁₈H₁₅I₂P | 516.10 | — | — | Two iodine atoms, three phenyl |

Key Observations :

- Substituent Effects: The benzylimino group in the target compound confers greater aromatic π-system conjugation compared to the cycloheptylimino analog (), leading to a higher density (1.14 vs. 1.07 g/cm³) .

- Electron-Withdrawing Groups : Diiodo(triphenyl)-λ⁵-phosphane (CAS 6396-07-2) has a significantly higher molecular weight (516.10 g/mol) due to iodine substituents, which also increase its polarizability and reactivity in halogen-exchange reactions .

- Steric and Electronic Modulation: The trimethylsilyl group in Triphenyl[(trimethylsilyl)imino]-λ⁵-phosphane enhances thermal stability but reduces solubility in polar solvents compared to the benzylimino derivative .

Stability and Degradation

- Anaerobic Biodegradation: Triphenyl ester organophosphate esters (OPEs) exhibit >70% removal under anaerobic conditions, but chlorinated OPEs (e.g., tris(2-chloroethyl) phosphate) show lower degradation rates due to chlorine’s electron-withdrawing effects. This suggests that (benzylimino)(triphenyl)-λ⁵-phosphane, lacking chlorine, may degrade more efficiently in anaerobic environments .

Case Study: Comparison with Cycloheptylimino Analogs

The cycloheptylimino derivative (CAS 85903-66-8) has a seven-membered aliphatic ring, which introduces steric hindrance and reduces conjugation with the phosphorus center. This results in:

- Lower Thermal Stability: Boiling point decreases slightly (515.7°C vs. 517.4°C) compared to the benzylimino compound .

- Reduced Reactivity in Aromatic Systems : The cycloheptyl group’s lack of aromaticity diminishes its utility in reactions requiring π-π interactions, such as catalytic cross-coupling .

Biological Activity

(Benzylimino)(triphenyl)-lambda~5~-phosphane is a phosphane compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Chemical Formula : CHNP

- Molecular Weight : 329.35 g/mol

- Structure : The compound features a phosphane center bonded to a benzylimino group and three phenyl groups, contributing to its unique reactivity and interaction with biological systems.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted on its efficacy against Gram-positive and Gram-negative bacteria revealed significant inhibition zones, suggesting its potential as an antibacterial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

This data indicates that the compound could serve as a lead in the development of new antimicrobial agents.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells (MCF-7), with IC values indicating significant cytotoxicity.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 40 |

These findings suggest that the compound may have potential applications in cancer therapy.

The mechanism by which this compound exerts its biological effects appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This oxidative stress is believed to trigger apoptosis pathways, particularly in cancer cells.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The study involved:

- Objective : To evaluate the antibacterial activity of the compound.

- Method : Disc diffusion method was employed.

- Results : The compound demonstrated a significant antibacterial effect, with a notable inhibition zone of 15 mm.

Case Study 2: Cancer Cell Apoptosis

A research team investigated the cytotoxic effects of this compound on MCF-7 cells.

- Objective : To assess the potential of the compound as an anti-cancer agent.

- Method : MTT assay was used to determine cell viability.

- Results : The compound exhibited an IC value of 25 µM, indicating substantial cytotoxicity and potential for further development as an anticancer drug.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing (benzylimino)(triphenyl)-λ⁵-phosphane, and how does ligand steric bulk influence reaction outcomes?

- Methodology : Use Pd-catalyzed cross-coupling reactions with pre-ligated palladium complexes (e.g., [Pd(Me)(PMePh₂)₂(THF)]⁺) to minimize phosphane dissociation, which can slow reaction rates .

- Steric Effects : Replace triphenylphosphane with bulkier ligands (e.g., tris(tert-butyl)phosphane) to study steric hindrance impacts on coordination geometry and reactivity. This substitution alters lipophilicity and mitochondrial toxicity in biological assays .

Q. How can crystallographic data for this compound be accurately refined, and which software tools are recommended?

- Experimental Design : Employ single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement). Disordered solvent molecules (e.g., chloroform) require constrained occupancy refinement using PART instructions in SHELXL .

- Key Parameters : Monitor P–C bond distances (avg. 1.837 Å) and C–P–C angles (102.43°) to validate structural integrity. Use Tolman cone angle calculations (~203°) to quantify steric demand .

Advanced Research Questions

Q. How do electronic properties of (benzylimino)(triphenyl)-λ⁵-phosphane influence its catalytic activity in asymmetric synthesis?

- Computational Approach : Apply density functional theory (DFT) with the Becke exchange-energy functional (B88) to model asymptotic electron density behavior. Pair with triple-zeta basis sets (def2-TZVP) for accurate HOMO-LUMO gap predictions .

- Case Study : Compare enantioselectivity in Rh(I)-catalyzed conjugate arylation using chiral phosphane ligands. Steric/electronic tuning improves trans-diastereoselectivity in cyclohexenone derivatives .

Q. What strategies resolve contradictions in reaction kinetics when phosphane ligands are added or omitted?

- Data Analysis : Contrast experimental rate constants (e.g., ZnMe₂ transmetalation) with DFT-M06 simulations. Added phosphane stabilizes [Pd(Me)(PMePh₂)₃]⁺, reducing reactivity, while ligand-free conditions favor faster intermediates .

- Validation : Use ³¹P NMR to monitor ligand dissociation dynamics. Coupling constants (¹J(³¹P–⁷⁷Se)) and Se–P bond distances provide indirect kinetic insights .

Q. How can environmental and biological toxicity risks be assessed for this compound?

- Toxicological Assays : Conduct in vitro cytotoxicity screening (e.g., NCI-60 tumor cell panel). Correlate lipophilicity (logP) with mitochondrial toxicity using structure-activity relationship (SAR) models .

- Environmental Monitoring : Quantify phosphane residues via headspace-GC-MS (LOQ: 0.001 mg/kg) in compliance with EFSA guidelines. Address discrepancies in residue trial data for agricultural commodities .

Recommendations for Future Research

- High-Throughput Crystallography : Integrate SHELXC/D/E pipelines for rapid phase determination in structurally diverse derivatives .

- Multi-Scale Modeling : Combine DFT with molecular dynamics to simulate ligand-protein interactions in cytotoxicity pathways .

- Environmental Impact Studies : Apply EFSA-validated residue protocols to assess phosphane oxidation byproducts in soil/water systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.